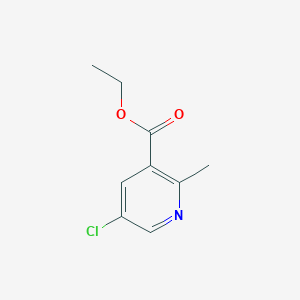

Ethyl 5-chloro-2-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFXNMXWXUGGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694244 | |

| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868636-76-4 | |

| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-chloro-2-methylnicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

Ethyl 5-chloro-2-methylnicotinate, identified by the CAS number 868636-76-4 , is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a reactive chlorine atom and an ester functional group, makes it a valuable precursor for the construction of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its emerging role in medicinal chemistry and drug discovery. The strategic placement of the chloro and methyl groups on the pyridine ring influences the electronic properties and steric environment of the molecule, offering multiple avenues for synthetic diversification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting its behavior in biological systems. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 868636-76-4 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Boiling Point | Not explicitly stated | |

| Melting Point | Not explicitly stated | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Synthesis of this compound: A Strategic Approach

Step 1: Synthesis of 2-Methyl-5-chloronicotinic Acid

The precursor, 2-methyl-5-chloronicotinic acid, can be synthesized from 2-chloro-5-methylpyridine. This transformation can be achieved through various oxidation methods. One common approach involves the use of a strong oxidizing agent like potassium permanganate.

Step 2: Fischer Esterification

The final step to obtain this compound is the esterification of 2-methyl-5-chloronicotinic acid with ethanol. The Fischer esterification is a well-established and widely used method for this purpose, typically catalyzed by a strong acid.[2][3]

Experimental Protocol: A Representative Fischer Esterification

The following protocol is a general representation of a Fischer esterification and should be adapted and optimized for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chloronicotinic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure. The residue is then diluted with water and neutralized with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Caption: Proposed Fischer Esterification Workflow for this compound.

Applications in Drug Discovery and Agrochemicals

Substituted nicotinic acid derivatives are crucial intermediates in the synthesis of a wide array of biologically active molecules.[4][5] The presence of a halogen on the pyridine ring, as seen in this compound, provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space in the search for new therapeutic agents and agrochemicals.

While specific, publicly disclosed applications of this compound in the synthesis of named drugs are limited, its structural motifs are present in various bioactive compounds. For instance, nicotinamide derivatives have been investigated as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory pathways. Furthermore, substituted nicotinamides have been designed and synthesized as potential fungicidal agents for agricultural use.[4] The 2-methylnicotinate scaffold is a key component in the synthesis of various pharmaceutical and agrochemical compounds.

The chloro-substituent at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance metabolic stability by blocking potential sites of oxidation and can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Caption: Synthetic utility and potential applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive toxicological profile is not available, related chlorinated organic compounds may be irritants to the skin, eyes, and respiratory tract. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its straightforward, albeit not explicitly documented, synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. As the demand for novel bioactive compounds continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the development of the next generation of pharmaceuticals and crop protection agents.

References

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. (URL: [Link])

-

Synthesis of 2-chloronicotinic acid - PrepChem.com. (URL: [Link])

-

Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (URL: [Link])

- CN111153853B - Preparation method of 2-chloronicotinic acid - Google P

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. (URL: [Link])

-

Making Esters From Alcohols - Chemistry LibreTexts. (URL: [Link])

-

Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

-

Acid to Ester - Common Conditions - Organic Chemistry Data. (URL: [Link])

-

esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

-

Making Esters From Alcohols - Chemistry LibreTexts. (2023-01-22). (URL: [Link])

Sources

- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

An In-depth Technical Guide to Ethyl 5-chloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-chloro-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, a proposed synthetic route, and established analytical methodologies for its characterization. Emphasis is placed on the rationale behind experimental choices and the integration of self-validating systems within protocols. This guide is intended to be a practical resource for laboratory-scale synthesis and analysis, facilitating the utilization of this compound in the development of novel molecular entities.

Introduction

This compound, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of a chloro substituent, a methyl group, and an ethyl ester on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for library synthesis in drug discovery programs. Understanding the core properties and analytical characteristics of this compound is paramount for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of a molecule is the bedrock of its application in complex synthetic and analytical workflows.

Molecular Identity and Characteristics

The essential identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | ethyl 5-chloro-2-methylpyridine-3-carboxylate | [1] |

| CAS Number | 868636-76-4 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][3] |

| Molecular Weight | 199.63 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=CC(Cl)=CN=C1C | [1] |

| InChI Key | PTFXNMXWXUGGBH-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of substituted nicotinic acid esters often involves multi-step sequences. Below is a proposed synthetic pathway for this compound, based on established organic chemistry principles for analogous structures. This protocol is designed to be a robust and reproducible method for laboratory-scale preparation.

Proposed Synthetic Route: A Two-Step Approach

The synthesis commences with the commercially available 2-methyl-5-nitronicotinic acid, proceeding through an esterification followed by a Sandmeyer-type reaction to introduce the chloro substituent.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Esterification of 2-Methyl-5-nitronicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-5-nitronicotinic acid (1.0 eq) in absolute ethanol (10 volumes).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Ethyl 2-methyl-5-nitronicotinate, can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group and Sandmeyer Reaction

-

Reduction: To a solution of Ethyl 2-methyl-5-nitronicotinate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-3 hours.

-

Diazotization: Cool the reaction mixture and filter to remove the iron salts. To the filtrate, cooled to 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, followed by the addition of concentrated hydrochloric acid.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the diazonium salt solution prepared in the previous step to the copper(I) chloride solution at 0-5 °C.

-

Work-up and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for this compound are predicted based on the electronic environment of the protons and carbons.

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 (Pyridine) |

| ~8.1 | d | 1H | H-4 (Pyridine) |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 2.75 | s | 3H | -CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~158 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~130 | C-5 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~62 | -OCH₂CH₃ |

| ~24 | -CH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 199, with a characteristic [M+2]⁺ peak at m/z 201 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the entire ester group (-COOCH₂CH₃, m/z 73).

Caption: Predicted major fragmentation pathways for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Conclusion

This technical guide provides essential information for the synthesis, characterization, and safe handling of this compound. The detailed protocols and analytical data serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the efficient utilization of this versatile building block in the pursuit of novel therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.

-

Asian Journal of Chemistry. (n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-chloro-2-methylnicotinate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. As a functionalized heterocyclic compound, it provides a robust scaffold for the synthesis of complex molecules with diverse biological activities. The strategic placement of a chloro group, a methyl group, and an ethyl ester moiety on the pyridine ring offers multiple reactive handles for molecular elaboration. This guide provides a comprehensive technical overview of its structure, a detailed protocol for its synthesis, predictive spectroscopic analysis for its characterization, and a discussion of its strategic applications in the field of drug discovery.

Section 1: Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthesis. These properties dictate reaction conditions, purification strategies, and handling procedures.

Chemical Structure and Identifiers

The structure consists of a central pyridine ring substituted at the 2, 3, and 5 positions. The IUPAC name, ethyl 5-chloro-2-methylpyridine-3-carboxylate, precisely describes these substitutions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethyl 5-chloro-2-methylpyridine-3-carboxylate |

| CAS Number | 868636-76-4 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1)C)Cl |

| InChI Key | FZOKPIMJSAZDQF-UHFFFAOYSA-N |

graph "Ethyl_5_chloro_2_methylnicotinate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; Cl5 [label="Cl"]; C_CO [label="C"]; O_CO [label="O", fontcolor="#EA4335"]; O_Et [label="O", fontcolor="#EA4335"]; C_Et1 [label="CH₂"]; C_Et2 [label="CH₃"]; // Define positions N1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; C_Me [pos="-2.08,1.2!"]; Cl5 [pos="2.08,-1.2!"]; C_CO [pos="-2.08,-1.2!"]; O_CO [pos="-2.8,-1.8!"]; O_Et [pos="-2.6,0!"]; C_Et1 [pos="-3.6,0.6!"]; C_Et2 [pos="-4.6,0!"]; // Draw bonds C2 -- N1 -- C6; C3 -- C2 -- C_Me; C4 -- C3 -- C_CO; C5 -- C4; C6 -- C5 -- Cl5; C_CO -- O_CO [style=double, len=1.2]; C_CO -- O_Et; O_Et -- C_Et1; C_Et1 -- C_Et2; // Aromatic double bonds edge [style=double, len=1.2]; N1 -- C2; C3 -- C4; C5 -- C6;

}

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, properties can be estimated based on its structure and data from close analogs like mthis compound.

Table 2: Physicochemical Properties

| Property | Value (Predicted/Analog Data) | Source/Rationale |

| Physical State | White to off-white solid | Based on the methyl ester analog. |

| Melting Point | 45-47 °C | Data for Mthis compound. |

| Boiling Point | ~240-250 °C at 760 mmHg | Predicted to be slightly higher than the methyl ester (233.5 °C). |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Insoluble in water. | Typical for moderately polar organic esters. |

Section 2: Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-chloro-2-methylnicotinic acid.

Causality Behind Experimental Choices

The Fischer esterification is an equilibrium-driven process. To ensure a high yield, the equilibrium must be shifted towards the product side. This is achieved by applying Le Châtelier's Principle in two ways:

-

Use of Excess Reagent: The reaction is conducted in a large excess of ethanol, which serves as both the reactant and the solvent. This high concentration of a reactant drives the reaction forward.

-

Removal of Water: Although not always necessary with a large excess of alcohol, a strong acid catalyst like sulfuric acid also acts as a dehydrating agent, sequestering the water by-product and preventing the reverse hydrolysis reaction.[1][2][3]

The acid catalyst (H₂SO₄) is crucial as it protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[2][4]

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis is confirmed by spectroscopic analysis as detailed in Section 3.

-

Reaction Setup: To a solution of 5-chloro-2-methylnicotinic acid (1.0 eq) in absolute ethanol (20 volumes, e.g., 20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

-

Heating: Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Section 3: Spectroscopic Characterization and Structural Elucidation

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic methods.[5] The following data are predictive but are based on established principles of spectroscopy and analysis of structurally similar compounds.[6][7][8]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.45 | d (J ≈ 2.5 Hz) | 1H | H-6 | Deshielded by adjacent ring nitrogen. Small coupling to H-4. |

| ~8.05 | d (J ≈ 2.5 Hz) | 1H | H-4 | Deshielded by ester and chloro group. Small coupling to H-6. |

| 4.40 | q (J ≈ 7.1 Hz) | 2H | -OCH₂ CH₃ | Methylene protons adjacent to the ester oxygen, split by the methyl group. |

| 2.75 | s | 3H | Ar-CH₃ | Methyl group at C-2, appears as a singlet. |

| 1.40 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | C =O | Carbonyl carbon of the ester group. |

| ~158.0 | C -2 (Ar) | Carbon bearing the methyl group, deshielded by nitrogen. |

| ~150.0 | C -6 (Ar) | Aromatic CH, deshielded by adjacent nitrogen. |

| ~138.0 | C -4 (Ar) | Aromatic CH, influenced by adjacent ester and chloro groups. |

| ~131.0 | C -5 (Ar) | Carbon bearing the chloro group. |

| ~125.0 | C -3 (Ar) | Carbon bearing the ester group. |

| ~61.5 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~23.0 | Ar-CH₃ | Methyl carbon attached to the pyridine ring. |

| ~14.2 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

-

~1725 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester.

-

~1580-1600 cm⁻¹: Absorptions for the C=C and C=N stretching vibrations within the pyridine ring.

-

~1250-1300 cm⁻¹: A strong C-O stretch associated with the ester linkage.

-

~700-800 cm⁻¹: A C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion (M⁺): A peak will be observed at m/z = 199.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z = 201 with approximately one-third the intensity of the M⁺ peak. This pattern is a definitive indicator of a monochlorinated compound.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for systematic and diverse library synthesis. Nicotinic acid and its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and analgesic agents.[9][10][11][12]

The 5-Chloro Position: A Handle for Cross-Coupling

The chlorine atom on the electron-deficient pyridine ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This position is a key diversification point.[13][14]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters, catalyzed by palladium, allows for the facile formation of C-C bonds, enabling the synthesis of complex biaryl structures.[15]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of primary or secondary amines, introducing crucial pharmacophores.

-

Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to aryl-alkyne structures, which are valuable in various therapeutic areas.

The Ethyl Ester: A Gateway to Amides and Other Derivatives

The ethyl ester is a versatile functional group that can be readily modified.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) cleanly converts the ester to the corresponding carboxylic acid. This acid is a critical intermediate for creating amide libraries, which are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.

-

Direct Amidation: While less common, direct conversion to amides can sometimes be achieved with certain amines under specific conditions.

The ability to perform selective modifications at either the C5-Cl or the C3-ester position allows for a combinatorial approach to library generation, making this a powerful scaffold for hit-to-lead optimization campaigns.

Section 5: Safety and Handling

Based on safety data for structurally related chloropyridines and nicotinate esters, this compound should be handled with appropriate care.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust/vapors and direct contact.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[16]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational building block for chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its orthogonally reactive functional groups make it an invaluable tool for researchers. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures, as outlined in this guide, empowers scientists to leverage this scaffold effectively in the development of novel therapeutics.

References

-

Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate derivatives. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

-

Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. DOI:10.1039/D2FD00165A. [Link]

-

ResearchGate. (n.d.). Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction between 2‐chloropyridines and related aza‐heterocycles with pentafluorobenzene. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PubMed Central. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. UCI Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. Retrieved from [Link]

-

ChemBK. (2024). 5-chloro-nicotinic acid ethyl ester. ChemBK. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

-

NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. TRU Chemistry. Retrieved from [Link]

-

MDPI. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved from [Link]

-

Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Scribd. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylnicotinate. PubChem. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

- Google Patents. (2019). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. Google Patents.

-

The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. The Good Scents Company. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem. Retrieved from [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. shd-pub.org.rs [shd-pub.org.rs]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR [m.chemicalbook.com]

- 9. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chembk.com [chembk.com]

Ethyl 5-chloro-2-methylnicotinate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-chloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural motifs are prevalent in a variety of biologically active compounds and functional materials. As an intermediate, a thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring consistent quality control in synthetic workflows. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, grounded in established analytical techniques and predictive methodologies. It is designed to equip researchers with the foundational knowledge required for the effective handling, characterization, and application of this versatile compound.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the cornerstone of any chemical investigation.

-

IUPAC Name: Ethyl 5-chloro-2-methylpyridine-3-carboxylate

-

CAS Number: 868636-76-4[1]

-

Molecular Structure: The molecule consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with an ethyl carboxylate group, and at the 5-position with a chlorine atom.

Physicochemical Properties

The macroscopic properties of a compound are dictated by its molecular structure and intermolecular forces. The data presented below are derived from available database entries and predictive models for closely related structures.

| Property | Value | Source / Comment |

| Molecular Weight | 199.63 g/mol | Calculated from the molecular formula C₉H₁₀ClNO₂.[1][2] |

| Physical State | Solid or liquid | Expected at room temperature. The related methyl ester is a solid.[3] |

| Melting Point | 45-47 °C (for methyl ester) | Experimental data for the ethyl ester is not readily available. The value for the corresponding methyl ester, mthis compound, is provided for reference.[3] Precise determination via DSC is recommended (see Section 4.1). |

| Boiling Point | ~233.5 ± 35.0 °C (Predicted) | This is a predicted value for the closely related methyl ester.[3] Experimental determination under vacuum is advised to prevent decomposition. |

| Density | ~1.247 g/cm³ (Predicted) | Predicted value for the corresponding methyl ester.[3] |

| Solubility | Low in water; Soluble in organic solvents | Expected to be slightly soluble in water and readily soluble in common organic solvents such as ethanol, methanol, ethyl acetate, and dichloromethane, typical for nicotinate esters.[4][5][6] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not publicly indexed, the expected features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Ethyl Group: A quartet signal around δ 4.3-4.4 ppm (‑O‑CH₂‑) and a triplet signal around δ 1.3-1.4 ppm (‑CH₃).

-

Methyl Group: A singlet signal around δ 2.5-2.7 ppm (Ar‑CH₃).

-

Pyridine Ring Protons: Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), appearing as doublets or singlets depending on the coupling constants.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Ethyl Group Carbons: Signals around δ 60-62 ppm (‑O‑CH₂‑) and δ 14-15 ppm (‑CH₃).

-

Pyridine Ring Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

-

Methyl Carbon: A signal around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

C-O Stretch (Ester): Absorption bands in the 1100-1300 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): Multiple absorption bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 199.6). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at (M) and another at (M+2) in an approximate 3:1 ratio of intensity, confirming the presence of a single chlorine atom.

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, physical properties must be determined using standardized, verifiable methods.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound involves a series of sequential analyses to confirm identity, purity, and physical constants.

Caption: Workflow for the comprehensive characterization of this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method for melting point determination in industrial and research settings due to its high precision, small sample requirement, and ability to provide information on purity (a broader peak often indicates impurities).

Protocol:

-

Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature well above the melting point (e.g., 80°C).

-

Use an inert nitrogen purge gas (20-50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak serves as an indicator of purity.

Assessment of Solubility Profile (Shake-Flask Method)

Causality: The shake-flask method is a reliable and straightforward technique to determine equilibrium solubility, which is critical for designing crystallization procedures and selecting appropriate solvent systems for reactions.

Protocol:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, ethyl acetate, hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical method such as HPLC-UV or quantitative NMR.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.

Conclusion

This compound is a valuable synthetic intermediate whose effective use hinges on a precise knowledge of its physical properties. This guide has consolidated its key identifiers, physicochemical characteristics, and spectroscopic profile. By employing the detailed experimental protocols for characterization, researchers can ensure the identity, purity, and consistency of this compound, thereby enhancing the reliability and reproducibility of their synthetic endeavors in drug discovery and materials science.

References

- Smolecule. (n.d.). Buy Ethyl 2-(benzylamino)-5-chloronicotinate | 1186405-01-5.

- ChemBK. (2024, April 9). 5-chloro-nicotinic acid ethyl ester.

- ChemicalBook. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis.

- Chemrio. (n.d.). This compound.

- Ascendex Scientific, LLC. (n.d.). This compound.

- ChemicalBook. (n.d.). Ethyl 2-methylnicotinate(1721-26-2) 1H NMR spectrum.

- The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7.

- Anonymous. (n.d.). (48)

- PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate.

- PubChem. (n.d.). Ethyl 2-methylnicotinate.

- Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra.

- Sigma-Aldrich. (n.d.). Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2.

- ChemicalBook. (n.d.). METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum.

- BLD Pharm. (n.d.). Ethyl 2-(chloromethyl)-5-methylnicotinate hydrochloride.

- ChemicalBook. (n.d.). Ethyl nicotinate(614-18-6) 1H NMR spectrum.

- Chemdad. (n.d.). 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER.

- Sigma-Aldrich. (n.d.). Ethyl 2-chloro-5-(trifluoromethyl)nicotinate.

- Sigma-Aldrich. (n.d.). Ethyl 2-chloro-5-cyano-6-methylnicotinate | 75894-43-8.

- ResearchGate. (2025, August 5). Synthesis and antinociceptive activity of methyl nicotinate.

- Thermo Fisher Scientific. (n.d.). Ethyl 2-methylnicotinate, 97% 5 g.

- Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine....

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

- PubChem. (n.d.). Methyl Nicotinate.

- Sigma-Aldrich. (n.d.). Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate.

- Alfa Chemistry. (n.d.). CAS 350597-49-8 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER.

- ChemicalBook. (2025, July 24). 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6.

- National Institute of Standards and Technology. (n.d.). Ethyl Chloride.

- Kavya Pharma. (n.d.). Ethyl nicotinate.

- ChemicalBook. (2025, July 26). Ethyl 2-chloro-5-Methylnicotinate - Safety Data Sheet.

- Achmem. (n.d.). Ethyl 2-chloro-5-methylnicotinate.

- Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.

- Tokyo Chemical Industry. (n.d.). Methyl 5-Methylnicotinate | 29681-45-6.

- PubChem. (n.d.). Methyl 2-chloronicotinate.

Sources

- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 2. Ethyl 2-chloro-4-methylnicotinate | C9H10ClNO2 | CID 11769512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Buy Ethyl 2-(benzylamino)-5-chloronicotinate | 1186405-01-5 [smolecule.com]

- 5. Ethyl 2-methylnicotinate CAS#: 1721-26-2 [m.chemicalbook.com]

- 6. Ethyl 2-methylnicotinate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Introduction: The Critical Role of Solubility in a Key Synthetic Intermediate

An In-depth Technical Guide to the Solubility of Ethyl 5-chloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the chloro-, methyl-, and ethyl ester functional groups on the pyridine ring makes it a versatile building block for creating a diverse range of target compounds. The successful design of synthetic routes, purification strategies (like crystallization), and formulation processes hinges on a thorough understanding of its solubility profile.[2][3] Poorly characterized solubility can lead to significant challenges in reaction kinetics, yield optimization, and the development of scalable manufacturing processes.

This guide provides a comprehensive technical overview of the physicochemical properties and solubility characteristics of this compound. It moves beyond a simple data summary to equip researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable, high-quality solubility data in their own laboratories. We will explore the theoretical basis for its expected solubility behavior and provide robust, self-validating methodologies for its empirical determination.

Physicochemical Profile: Understanding the Molecule

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key physicochemical parameters for this compound are summarized below. The calculated LogP value of approximately 2.4 suggests that the compound is moderately lipophilic, predicting a preference for organic solvents over aqueous media.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 199.63 g/mol | [4][5] |

| CAS Number | 868636-76-4 | [5] |

| Calculated XLogP3 | 2.4 | [4] |

| Appearance | Varies; related compounds exist as solids or liquids | [1][6] |

| Boiling Point | Data not readily available; related isomers have BPs >200°C | [1][6][7] |

| Melting Point | Data not readily available; related isomers have MPs from 49-51°C | [8] |

Qualitative Solubility Profile

While extensive quantitative solubility data for this specific isomer is not widely available in public literature—a common scenario for specialized chemical intermediates—we can predict its behavior based on the fundamental principle of "like dissolves like" and its structural characteristics.[2][9] The molecule's moderate lipophilicity and the presence of an ethyl ester group suggest favorable interactions with a range of organic solvents.[9]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Poorly Soluble / Insoluble | The molecule is predominantly non-polar, lacking sufficient hydrogen bonding capability to overcome the strong cohesive forces of water.[6][9] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | These solvents can engage in some hydrogen bonding and have significant non-polar character, allowing for effective solvation.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble / Miscible | These solvents effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of protic groups.[10] |

| Weakly Polar / Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene | Soluble / Miscible | The non-polar characteristics of these solvents align well with the lipophilic nature of the compound, leading to strong van der Waals interactions.[2][9][10] |

| Non-Polar | Hexane, Heptane | Sparingly Soluble to Insoluble | While the compound is lipophilic, the polarity induced by the ester and the pyridine nitrogen may limit its solubility in highly non-polar aliphatic hydrocarbons. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move from qualitative estimates to quantitative data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the true solubility of a compound at a given temperature.[9][11]

Causality and Trustworthiness in Experimental Design

This protocol is designed as a self-validating system. The use of excess solid is a critical control; its visible presence at the end of the experiment confirms that the solution has reached saturation and the measured concentration represents the true equilibrium solubility.[12] Precise temperature control is paramount, as solubility is highly temperature-dependent.

Step-by-Step Methodology

-

Preparation of Solvent System: Prepare the desired solvent (e.g., pH 7.4 PBS, ethanol, acetonitrile). Ensure the solvent is degassed if necessary to prevent bubble formation during the experiment.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid will remain undissolved at equilibrium. A starting point is typically 2-10 mg/mL.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many organic compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved material, withdraw a sample of the supernatant and filter it through a chemically resistant, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). This step is crucial to avoid artificially inflated results from suspended microparticles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, as detailed in the following section.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for accurately quantifying the concentration of this compound in the filtered sample due to its high specificity and sensitivity.[12][13][14]

Principle of Quantification

The method relies on creating a standard curve from solutions of known concentrations. The instrument's response (peak area) is plotted against concentration, generating a linear relationship. The peak area of the unknown sample is then used to calculate its concentration from this curve, ensuring accuracy.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to create a primary stock solution of known concentration (e.g., 1 mg/mL).[13]

-

Calibration Standard Preparation: Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards covering the expected solubility range.

-

HPLC Method Development: Develop a suitable isocratic or gradient reverse-phase HPLC method. A C18 column is a common starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and UV detection wavelength should be optimized to give a sharp, symmetrical peak with a good signal-to-noise ratio.

-

Calibration Curve Generation: Inject the calibration standards into the HPLC system in triplicate. Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A trustworthy calibration curve should have an R² value ≥ 0.999.

-

Sample Analysis: Dilute the filtered sample from the solubility experiment with the mobile phase to ensure its concentration falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Concentration Calculation: Use the average peak area of the sample and the equation from the calibration curve to calculate the concentration in the diluted sample. Correct for the dilution factor to determine the final solubility in the original solvent.

HPLC Quantification Workflow Diagram

Caption: Workflow for Solute Quantification using the HPLC Calibration Curve Method.

Conclusion

While publicly documented quantitative solubility data for this compound is limited, a comprehensive analysis of its physicochemical properties strongly indicates a profile of high solubility in common polar aprotic and protic organic solvents and poor solubility in aqueous media. This guide empowers researchers and drug development professionals by providing not only this foundational understanding but also detailed, field-proven protocols for generating precise and reliable solubility data. The application of the gold-standard shake-flask method for thermodynamic solubility, coupled with accurate HPLC-UV quantification, ensures the generation of high-integrity data crucial for informed decision-making in synthesis, purification, and formulation development.

References

-

Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research, 12(3), 466-474.

-

Unknown. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

-

ChemBK. (n.d.). 5-chloro-nicotinic acid ethyl ester. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1644.

-

Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Chemdad Co. (n.d.). 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chem.ws [chem.ws]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-chloro-4-methylnicotinate | C9H10ClNO2 | CID 11769512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 6. Ethyl 2-methylnicotinate CAS#: 1721-26-2 [chemicalbook.com]

- 7. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]

- 8. Ethyl 2-chloro-5-cyano-6-methylnicotinate | 75894-43-8 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. youtube.com [youtube.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preparation of Ethyl 5-chloro-2-methylnicotinate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-chloro-2-methylnicotinate, a key intermediate in the development of pharmaceutical compounds. This document delves into the prevalent synthetic strategies, with a primary focus on a detailed, field-proven protocol involving the esterification of 5-chloro-2-methylnicotinic acid. The guide explains the underlying chemical principles, reaction mechanisms, and critical process parameters. Furthermore, it includes detailed procedures for product purification, analytical characterization, and essential safety protocols, designed to equip researchers, chemists, and drug development professionals with the knowledge to perform this synthesis safely and efficiently.

Introduction: Significance and Synthetic Overview

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs—a pyridine ring, a chloro substituent, and an ethyl ester—make it a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of the chloro and methyl groups on the nicotinic acid scaffold allows for diverse downstream functionalization, enabling the exploration of novel chemical space in drug discovery programs.

The preparation of this compound can be approached through several synthetic routes. The most common and direct method is the Fischer esterification of the corresponding carboxylic acid, 5-chloro-2-methylnicotinic acid, with ethanol. An alternative strategy involves the synthesis of the chlorinated pyridine ring system from an amino precursor via a Sandmeyer reaction, followed by esterification. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and overall cost-effectiveness. This guide will focus on the direct esterification method, valued for its reliability and operational simplicity.

Synthetic Strategy: The Esterification Pathway

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For the preparation of this compound, the direct esterification of 5-chloro-2-methylnicotinic acid with ethanol is the preferred industrial and laboratory-scale method.

Causality Behind the Methodological Choice:

The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), or facilitated by reagents like thionyl chloride (SOCl₂).

-

Acid Catalysis (Fischer Esterification): This equilibrium-driven process involves the protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity for nucleophilic attack by ethanol. To drive the equilibrium towards the product, excess ethanol is often used, and water, the reaction byproduct, is removed.

-

Thionyl Chloride Method: This approach converts the carboxylic acid into a highly reactive acyl chloride intermediate. The subsequent reaction with ethanol is rapid and irreversible, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape the reaction mixture, driving the reaction to completion. This method is often preferred for its high yields and simpler work-up.[1]

This guide details the thionyl chloride method due to its efficiency and high conversion rate.

Recommended Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 5-chloro-2-methylnicotinic acid using thionyl chloride and ethanol.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-chloro-2-methylnicotinic acid | 171.58 | 10.0 g | 0.0583 | Starting material. |

| Thionyl Chloride (SOCl₂) | 118.97 | 6.0 mL (8.7 g) | 0.0731 | 1.25 eq. Corrosive and lachrymatory. Handle in a fume hood. |

| Anhydrous Ethanol (EtOH) | 46.07 | 50 mL | - | Reagent and solvent. Must be anhydrous. |

| Toluene | 92.14 | 50 mL | - | Anhydrous solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |

| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction solvent. |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, suspend 5-chloro-2-methylnicotinic acid (10.0 g, 0.0583 mol) in anhydrous toluene (50 mL).[2]

-

Formation of Acyl Chloride: Begin stirring the suspension. Slowly add thionyl chloride (6.0 mL, 0.0731 mol) dropwise from the dropping funnel over 15 minutes at room temperature. The addition is exothermic.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution and the dissolution of the starting material. The solution should become clear.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions in the next step.

-

Esterification: Cool the resulting crude acyl chloride residue in an ice bath (0-5°C). Carefully and slowly add anhydrous ethanol (50 mL) to the flask with vigorous stirring. An exothermic reaction will occur.

-

Final Reflux: After the initial exothermic reaction subsides, remove the ice bath and heat the mixture to reflux for 1 hour to ensure complete esterification.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (100 mL). Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is approximately 7-8.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.[2]

-

Solvent Removal and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if required.

Visualization of Workflow and Mechanism

Synthetic Pathway

Caption: Step-by-step experimental workflow for synthesis and analysis.

Product Characterization

Proper characterization is essential to confirm the identity, structure, and purity of the final product.

| Analysis Technique | Expected Results |

| Appearance | Colorless to pale yellow oil or low-melting solid. [3] |

| Melting Point | 45-47°C (for the corresponding methyl ester, ethyl ester is similar). [3] |

| Boiling Point | ~234°C at 760 mmHg (Predicted for methyl ester, ethyl ester will be slightly higher). [4] |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), and two aromatic protons (two doublets or singlets) on the pyridine ring. [5] |

| ¹³C NMR | Resonances for the ester carbonyl, ethyl carbons, methyl carbon, and pyridine ring carbons. [6] |

| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion [M]⁺ and characteristic fragmentation pattern. |

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). [7]All operations should be conducted inside a certified chemical fume hood. [8]* Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a strong lachrymator. It reacts violently with water to release toxic HCl and SO₂ gases. Avoid inhalation and skin contact. [1]Use a scrubber to neutralize evolved gases.

-

Solvents (Toluene, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Ensure proper ventilation. [8]* Product (this compound): May cause skin, eye, and respiratory irritation. Avoid contact and inhalation. [9]* Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. [9] * Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [7] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [10] * Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste. [8]

-

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Extend reflux times. Confirm complete removal of excess SOCl₂ before adding ethanol. |

| Loss during work-up. | Ensure pH is fully neutralized before extraction. Perform multiple extractions. | |

| Product is Dark/Impure | Reaction temperature too high. | Maintain controlled heating during reflux. |

| Incomplete removal of SOCl₂. | Ensure thorough removal of volatiles under vacuum before adding ethanol. | |

| Purify the crude product by column chromatography or vacuum distillation. | ||

| Difficult Neutralization | Excess unreacted acyl chloride. | Add the reaction mixture to ice water slowly and carefully before beginning neutralization with bicarbonate. |

Conclusion

The synthesis of this compound via the esterification of its corresponding carboxylic acid with thionyl chloride and ethanol is a robust and high-yielding method. This guide provides a detailed protocol, emphasizing the rationale behind procedural choices, safety considerations, and analytical validation. By adhering to this comprehensive methodology, researchers and chemists can reliably prepare this valuable intermediate for applications in pharmaceutical research and development.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- CymitQuimica. (2024). Safety Data Sheet.

- Biosynth. (2020). Safety Data Sheet.

- Synerzine. (n.d.).

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Organic Syntheses. (n.d.). Procedure. Organic Syntheses, Coll. Vol. 4, p.73 (1963); Vol. 32, p.16 (1952).

-

L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

- Serbian Chemical Society. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Patsnap. (n.d.). Preparation method of ethyl nicotinate. Eureka. Retrieved from [Link]

-

Chemdad. (n.d.). 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

- Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone....

-

European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

Sources

- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. biosynth.com [biosynth.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. synerzine.com [synerzine.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-2-methylnicotinate

Part 1: Executive Summary & Strategic Synthetic Analysis

This guide provides a comprehensive technical overview for the synthesis of Ethyl 5-chloro-2-methylnicotinate, a key intermediate in the development of pharmaceuticals and other advanced chemical entities. The specified topic requests a synthetic route from 5-chloronicotinic acid. It is crucial for researchers and process chemists to recognize that this transformation is not a single-step reaction. The designated starting material, 5-chloronicotinic acid, lacks the C2-methyl group present in the final product. Therefore, a multi-step sequence involving the introduction of this methyl group onto the pyridine ring would be necessary prior to the final esterification.

From a process efficiency and industrial viability standpoint, the most direct and logical synthetic pathway commences with 5-chloro-2-methylnicotinic acid. This guide is structured to reflect this practical reality. We will provide a detailed, field-proven protocol for the direct esterification of 5-chloro-2-methylnicotinic acid. Additionally, we will discuss the more complex, hypothetical pathway from 5-chloronicotinic acid to provide a complete scientific perspective on the challenges and strategic considerations involved in pyridine ring functionalization.

Part 2: Primary Synthesis Route: Esterification of 5-Chloro-2-Methylnicotinic Acid

The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic synthesis. For the synthesis of this compound from its corresponding acid, two robust and widely adopted methods are presented: the classic acid-catalyzed Fischer-Speier Esterification and the more reactive thionyl chloride-mediated pathway.

Principle and Mechanism: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The reaction is typically driven to completion by using a large excess of the alcohol, which serves as both reactant and solvent, and sometimes by the removal of water.[1][3]

The mechanism proceeds through a series of reversible protonation, addition, and elimination steps (PADPED):

-

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon.

-